molecular formula C9H8N2O3 B1484271 6-(Furan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098073-69-7

6-(Furan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484271
CAS RN: 2098073-69-7
M. Wt: 192.17 g/mol
InChI Key: IWDKIDAMBODMFG-UHFFFAOYSA-N
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Description

The compound “6-(Furan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. The compound has a furan ring attached to it. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic nature of the pyrimidine and furan rings. The presence of the dione (two carbonyl groups) could potentially create some interesting electronic effects .


Chemical Reactions Analysis

Furan and pyrimidine rings are both reactive and can undergo a variety of chemical reactions. Furan can participate in electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . Pyrimidines can undergo reactions like alkylation, acylation, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. As an aromatic compound, it would likely be relatively stable and resistant to oxidation. The presence of the dione could make it a good hydrogen bond acceptor .

Scientific Research Applications

Interferon Induction

One of the compounds in the series of 6-arylaminopyrimidine-2,4(1H,3H)-diones, specifically 3-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-yl)aminobenzoic acid methyl ester, has been identified as an effective inducer of endogenous interferon. This finding emerged from a synthesis process and was followed by a patenting procedure, highlighting its potential medical application (Krutikov, Erkin, Tetz, & Klaptyuk, 2022).

Structural and Electronic Properties

A theoretical study on the structural and electronic properties of 1-(4-substituted-5-hydroxymethyl-tetrahydro-furan-2-ylmethyl)-5-methyl-1Hpyrimidine-2,4-dione molecules has been conducted. This research provided insights into their electronic properties and relative energies, comparing them with AZT molecules, which are significant in antiviral therapies (Essa & Jalbout, 2008).

Synthesis Pathways

The synthesis of functionalized 1H-pyrimidine-2-thiones from furan-2,3-dione has been explored, demonstrating the potential for creating derivatives with varied applications. This process involves the loss of carbon dioxide and water, yielding 1-methylenaminopyrimidine-2-thione derivatives (Akçamur et al., 1988).

Antibacterial and Antifungal Activities

A series of 5-substitued-3-(5-(4-(furan-2-yl)-6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-thiadiazol-2-ylimino)indolin-2-one derivatives have been synthesized and screened for their antibacterial, antifungal, and anti-tubercular activities. This indicates the compound's potential in developing new antimicrobial agents (Akhaja & Raval, 2012).

Antiprotozoal Activity

Research into aza-analogues of furamidine, including 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, has shown significant antiprotozoal activity. These compounds have been evaluated for their effectiveness against Trypanosoma and Plasmodium falciparum, demonstrating their potential in treating parasitic infections (Ismail et al., 2003).

Future Directions

The future directions for this compound would depend on its potential applications. If it has medicinal properties, it could be developed into a drug. If it has unique chemical properties, it could be used in the synthesis of other compounds .

properties

IUPAC Name

6-(furan-2-yl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-8(12)5-6(10-9(11)13)7-3-2-4-14-7/h2-5H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDKIDAMBODMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Furan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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